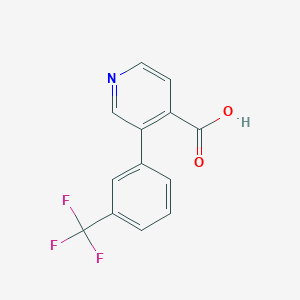

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid

Description

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDLBYKAJFSFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687971 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261579-81-0 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Carboxylation Route Starting from 2-Trifluoromethyl-3-Fluoropyridine

Overview:

This method involves the preparation of 3-fluoro-2-trifluoromethyl isonicotinic acid, a close analog and intermediate related to the target compound, through a sequence of lithiation and carboxylation steps.

- 2-trifluoromethyl-3-fluoropyridine is treated with a strong base such as butyllithium at low temperatures (-70 to -80 °C) under nitrogen atmosphere.

- The lithiated intermediate is then reacted with dry carbon dioxide gas to introduce the carboxylic acid functionality at the desired position.

- The crude product is acidified with hydrochloric acid, filtered, and recrystallized from ethanol to yield the pure acid with a yield of approximately 71%.

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Lithiation | Butyllithium, DIPEA, THF, -80 °C to -70 °C | Formation of lithiated intermediate |

| Carboxylation | Dry CO₂ gas introduction, < -65 °C | Carboxylation at C-3 position |

| Work-up | 10% HCl extraction, filtration, ethanol recrystallization | 71% yield of 3-fluoro-2-trifluoromethyl isonicotinic acid |

Palladium-Catalyzed Mizoroki–Heck Cross-Coupling for Intermediate Formation

Overview:

A key intermediate for the synthesis of 3-(3-(trifluoromethyl)phenyl)isonicotinic acid is 3-(3-trifluoromethylphenyl)propanal, which can be synthesized via a Mizoroki–Heck cross-coupling reaction.

- 1-bromo-3-(trifluoromethyl)benzene undergoes cross-coupling with acrolein diethyl acetal catalyzed by palladium(II) acetate in the presence of tetrabutylammonium acetate and bases such as potassium carbonate and potassium chloride in DMF at 90 °C.

- The reaction yields a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.

- Subsequent hydrogenation and mild treatment with potassium diisobutyl-tert-butoxide afford the desired aldehyde intermediate.

Key Reaction Conditions and Outcomes:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cross-coupling | Pd(OAc)₂, nBu₄NOAc, K₂CO₃, KCl, DMF, 90 °C, 3-4 h | Mixture of aldehyde acetal and ester (85:15 ratio) |

| Hydrogenation | Hydrogen gas, Pd catalyst | Reduction of acetal to aldehyde |

| Base treatment | Potassium diisobutyl-tert-butoxide | Purification and isolation of aldehyde |

Esterification and Subsequent Hydrolysis Starting from 2-Chloronicotinic Acid and 3-(Trifluoromethyl)phenol

Overview:

This method involves the synthesis of 3-(trifluoromethyl)phenyl 2-chloronicotinate ester as an intermediate, which can be further transformed into the target acid.

- 2-chloronicotinic acid reacts with 3-(trifluoromethyl)phenol under reflux conditions using a solid superacid catalyst in an aromatic hydrocarbon solvent such as toluene.

- Water formed during esterification is continuously removed via a water separator to drive the reaction to completion.

- The ester can then be hydrolyzed under suitable conditions to yield the free acid.

Key Reaction Conditions and Parameters:

| Reactants | Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 2-chloronicotinic acid + 3-(trifluoromethyl)phenol | Solid superacid | Toluene (1000-3000 mL/mol acid) | Reflux | Water removal critical for yield |

- The molar ratio of acid to phenol is 1:1.

- Alternative solvents include dichloromethane and tetrahydrofuran.

- This method is part of a patented synthesis route for diflufenican, a related compound, and provides a strategic ester intermediate for further functionalization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : It acts as a building block for creating more complex organic structures, particularly in pharmaceutical chemistry.

Biology

The compound has shown promising biological activities:

- Antimicrobial Activity : Studies indicate that similar compounds exhibit activity against pathogenic bacteria, including Mycobacterium tuberculosis .

- Cellular Effects : It modulates cell signaling pathways related to stress responses and apoptosis, potentially enhancing cellular defense mechanisms against oxidative stress .

Medicine

In medicinal chemistry, 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is being explored for:

- Drug Development : Its derivatives are investigated for their potential as pharmaceutical agents targeting various diseases. For instance, compounds with similar structures have been linked to anticancer properties .

- Clinical Trials : Several derivatives containing the trifluoromethyl moiety are currently undergoing clinical trials for their efficacy in treating specific conditions .

Industry

The compound finds applications in:

- Agrochemicals : It is used in the development of pesticides and herbicides due to its effectiveness against pests .

- Material Science : The unique properties imparted by the trifluoromethyl group make it suitable for developing specialized materials with desired characteristics.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC8175224 | Demonstrated effectiveness against Mycobacterium tuberculosis through inhibition of cell wall synthesis. |

| Drug Development | Ambeed | Investigated as a precursor for novel pharmaceuticals with potential anticancer effects. |

| Agrochemical Use | Ambeed | Utilized in the formulation of new crop protection products, showing enhanced efficacy and reduced toxicity compared to traditional agents. |

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can facilitate its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural features and properties of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid with its analogs:

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: The position of the trifluoromethylphenyl group significantly impacts electronic distribution. For example, in 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid, the meta-substituted CF₃ group on the phenyl ring creates steric hindrance, reducing rotational freedom compared to para-substituted analogs . The amino-substituted analog (2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid) exhibits higher polarity due to the NH group, enhancing solubility in polar solvents but increasing toxicity risks (e.g., skin irritation) .

Reactivity and Synthetic Utility :

- Halogenated analogs like 3-Chloro-2-(trifluoromethyl)isonicotinic acid serve as versatile intermediates for Suzuki-Miyaura coupling, enabling the introduction of aryl/heteroaryl groups at the chlorine site .

- The hydroxy-substituted analog (5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) participates in chelation or esterification reactions, useful for prodrug design .

Biological Implications: Lipophilicity: The trifluoromethyl group in 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid enhances membrane permeability, a critical factor for blood-brain barrier penetration in CNS-targeted drugs . Toxicity: Amino-substituted derivatives (e.g., 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid) show higher acute toxicity (respiratory and dermal hazards) compared to non-amino analogs .

Biological Activity

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid (CAS No. 1261579-81-0) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The compound is a derivative of isonicotinic acid, a well-known moiety in pharmacology.

The biological activity of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid can be attributed to its interaction with various molecular targets:

- Receptor Binding : The trifluoromethyl group enhances lipophilicity and may improve binding affinity to specific receptors involved in neurotransmission and cancer pathways.

- Signaling Pathways : It has been shown to activate several signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression and cellular survival mechanisms .

Anticancer Potential

Research indicates that 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

- Cell Lines Tested :

- Hep3B (liver cancer)

- SJSA-1 (osteosarcoma)

The compound showed promising results with IC50 values indicating effective cytotoxicity against these cell lines. For instance, in a study involving SJSA-1 cells, the compound demonstrated an IC50 value of approximately 1.5 µM, suggesting potent antiproliferative effects .

Neuroprotective Effects

In addition to its anticancer activity, this compound may also exert neuroprotective effects by modulating cholinergic signaling through the inhibition of acetylcholinesterase (AChE). This mechanism leads to increased levels of acetylcholine, potentially enhancing cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Hep3B | 0.97 | |

| Antiproliferative | SJSA-1 | 1.5 | |

| Cholinesterase Inhibition | Neuronal Cells | N/A |

Case Study: Antitumor Activity

In a notable study, the compound was administered to A549 (non-small cell lung cancer) xenograft models. The results showed a significant reduction in tumor growth when treated with 200 mg/kg daily, achieving up to 75% tumor growth inhibition over a treatment period . This highlights the potential of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid as a therapeutic agent in oncology.

Q & A

Q. Q1. What are the key considerations for synthesizing 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions, such as temperature, solvent polarity, and catalyst selection. For example, coupling reactions between trifluoromethyl-substituted phenyl precursors and isonicotinic acid derivatives often employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity . Post-synthesis purification via recrystallization or preparative HPLC (using C18 columns with acetonitrile/water gradients) is critical to achieve >98% purity. Monitoring by NMR (¹H/¹³C) and LC-MS is essential to confirm structural integrity and detect byproducts like unreacted intermediates or dehalogenated species .

Q. Q2. How can researchers validate the structural identity of this compound?

Methodological Answer: Combined spectroscopic and computational methods are recommended:

- ¹H/¹³C NMR : Compare experimental shifts with predicted spectra from DFT calculations (e.g., using Gaussian or ORCA software). The trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -60 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (<2 ppm error).

- X-ray crystallography : Resolve crystal structure to validate stereoelectronic effects of the trifluoromethyl group on the aromatic system .

Advanced Research Questions

Q. Q3. What computational strategies can predict the reactivity of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid in catalytic systems?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) are used to model reaction pathways. For instance:

- Reaction path searches : Identify transition states and intermediates using methods like Nudged Elastic Band (NEB) or IRC (Intrinsic Reaction Coordinate) analysis.

- Electrostatic potential maps : Highlight electron-deficient regions of the trifluoromethylphenyl group, which may guide catalyst selection (e.g., Lewis acidic metal centers) .

- Machine learning : Train models on existing reaction datasets (e.g., from ICReDD’s reaction database) to predict optimal solvents or catalysts for functionalization reactions .

Q. Q4. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Contradictions often arise from differences in experimental setups. A systematic approach includes:

- pH-rate profiling : Conduct stability studies across pH 2–12 at controlled temperatures (e.g., 25°C and 40°C) using UV-Vis spectroscopy to track degradation kinetics.

- Degradation product analysis : Use LC-MS/MS to identify hydrolysis byproducts (e.g., decarboxylation or trifluoromethyl group cleavage).

- Solid-state stability : Compare results with accelerated stability testing (40°C/75% RH) to assess crystallinity’s role in degradation (via PXRD) .

Q. Q5. What advanced separation techniques are suitable for isolating isomers or derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based chiral stationary phases (CSPs) with heptane/ethanol modifiers for enantiomeric resolution.

- Ion-exchange chromatography : Separate carboxylate derivatives by exploiting pH-dependent ionization (e.g., using DEAE cellulose resins).

- Membrane technologies : Apply nanofiltration membranes (MWCO 200–500 Da) to concentrate reaction mixtures while removing smaller impurities .

Mechanistic and Application-Oriented Questions

Q. Q6. How does the trifluoromethyl group influence the compound’s electronic properties in metal-organic frameworks (MOFs)?

Methodological Answer:

- DFT calculations : Quantify electron-withdrawing effects via Mulliken charges or frontier molecular orbital (FMO) analysis. The -CF₃ group lowers HOMO energy, enhancing MOF stability under oxidative conditions.

- XPS (X-ray photoelectron spectroscopy) : Measure binding energy shifts in the carboxylate oxygen to confirm electron density redistribution.

- Gas adsorption studies : Compare CO₂/N₂ selectivity in MOFs with/without the -CF₃ group to assess its role in pore functionalization .

Q. Q7. What experimental designs are recommended to study its role as a kinase inhibitor in biochemical assays?

Methodological Answer:

- Kinase inhibition profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Docking simulations : Use AutoDock Vina to predict binding poses, focusing on interactions between the carboxylate group and kinase ATP-binding pockets.

- SAR (Structure-Activity Relationship) studies : Synthesize analogs with modified phenyl or isonicotinic acid moieties to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.